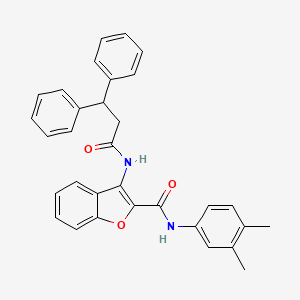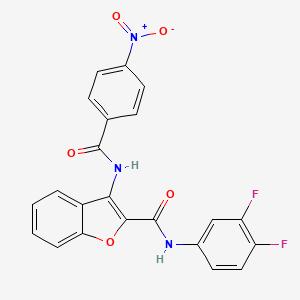
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (NFBC) is a novel synthetic compound that has been studied for its potential applications in scientific research. NFBC is a small-molecule compound that is composed of a nitrogen-containing heterocyclic ring, a fluorine-containing aromatic ring, and a benzofuran-2-carboxamide moiety. NFBC has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K).
Mecanismo De Acción
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an inhibitor of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide binds to the active site of these enzymes and prevents them from carrying out their normal functions. COX is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. PI3K is an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the activities of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). Inhibition of COX activity results in the reduction of prostaglandin production, which can lead to the reduction of inflammation and pain. Inhibition of PI3K activity results in the inhibition of cell growth and differentiation, which can lead to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments include its high potency and selectivity for the enzymes it targets. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an effective inhibitor of COX and PI3K and can be used in experiments to study the role of these enzymes in inflammation, cancer, and glucose metabolism. The main limitation of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is that it is a synthetic compound and may not be available in all countries.
Direcciones Futuras
For research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in vivo, as well as studies on the structure-activity relationships of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. In addition, further studies on the mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide and its potential therapeutic applications in various diseases are needed. Other potential future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on its potential as a prodrug, as well as its potential use as a radiolabeled compound for imaging and therapeutic applications.
Métodos De Síntesis
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be synthesized in a two-step process. The first step involves the reaction of 3,4-difluorophenylacetic acid with 4-nitrobenzamide to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the reaction of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide with a suitable reagent such as ethyl chloroformate to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide-ethylester. This reaction is carried out in the presence of a catalytic amount of a suitable base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of these enzymes in inflammation and cancer. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has also been used in studies to investigate the role of PI3K in the regulation of cell growth and differentiation. In addition, N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of PI3K in the regulation of glucose metabolism.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O5/c23-16-10-7-13(11-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWOBNYXDDZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

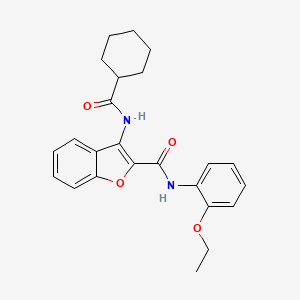
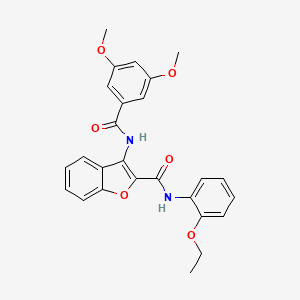

![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)

![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)
![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
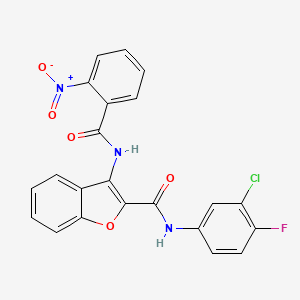
![N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490377.png)
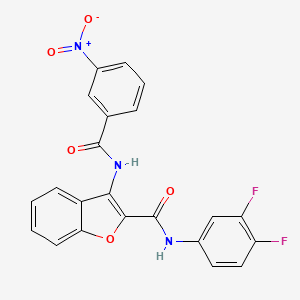
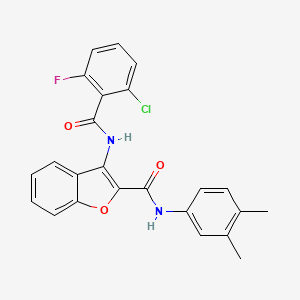
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)
